3-cinnamyl-8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-cinnamyl-8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H30N6O2 and its molecular weight is 434.544. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Compounds derived from polymethylenehypoxanthines, a class to which the queried compound belongs, have been studied for their antiviral and antihypertensive activities. For example, 1,2-trimethylene-4,5,7,8-tetrahydro-6H-imidazo[4.5-e][1.4]diazepine-5,8-dione, a similar compound, was synthesized and evaluated for these activities (Nilov et al., 1995).
Structure-Activity Relationships in Pharmaceuticals
- Arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, which share a core structure with the queried compound, have been synthesized and tested for their affinity for serotoninergic and dopaminergic receptors. These compounds showed a range of receptor activities and potential as anxiolytic and antidepressant agents (Zagórska et al., 2015).
Pharmacological Evaluation
- N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione, closely related to the queried compound, demonstrated significant 5-HT1A receptor ligand activity and showed potential as anxiolytic and antidepressant agents in preclinical studies (Zagórska et al., 2009).
Mesoionic Analogs and Chemical Properties
- Mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, were synthesized from related compounds, demonstrating the potential for diverse synthetic pathways and reactivity studies of similar compounds (Coburn & Taylor, 1982).
Cytotoxic Activity
- Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities, were synthesized and tested for cytotoxic activity against various cancer cell lines. This research signifies the potential of such compounds in oncological therapeutics (Deady et al., 2003).
Properties
IUPAC Name |
6-[2-(diethylamino)ethyl]-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-5-27(6-2)15-16-28-18(3)17-30-20-21(25-23(28)30)26(4)24(32)29(22(20)31)14-10-13-19-11-8-7-9-12-19/h7-13,17H,5-6,14-16H2,1-4H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELTVGZTYORULU-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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